molecular formula C21H20N2O4 B253097 N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide

N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide

Numéro de catalogue: B253097
Poids moléculaire: 364.4 g/mol
Clé InChI: HVPCOUPUIVQTNX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor developed by Takeda Pharmaceutical Company Limited for the treatment of various types of cancer. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the survival and proliferation of cancer cells.

Mécanisme D'action

N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide is a highly selective inhibitor of BTK, which is a key signaling molecule in the B-cell receptor (BCR) pathway. BTK plays a critical role in the survival and proliferation of cancer cells, particularly in B-cell malignancies. By inhibiting BTK, this compound blocks the downstream signaling pathways that promote cancer cell growth and survival, leading to tumor regression.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of various types of cancer, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. In addition, this compound has been shown to inhibit BCR signaling and induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. This compound has also been shown to be well-tolerated in preclinical studies, with a favorable safety profile. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Orientations Futures

There are several future directions for the development of N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide. One direction is the evaluation of this compound in clinical trials for the treatment of various types of cancer, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. Another direction is the evaluation of this compound in combination with other anti-cancer drugs, to determine whether it can enhance the efficacy of these drugs. Finally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential biomarkers that can predict response to treatment.

Méthodes De Synthèse

The synthesis of N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide involves a multi-step process, starting from commercially available starting materials. The key step in the synthesis is the coupling reaction between 4-isopropoxybenzoic acid and 3-aminophenyl-2-furamide, which is catalyzed by a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting intermediate is then treated with a protecting group such as Boc (tert-butyloxycarbonyl) to give the final product this compound.

Applications De Recherche Scientifique

N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide has been extensively studied in preclinical models of various types of cancer, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. In these models, this compound has shown potent anti-tumor activity, both as a single agent and in combination with other anti-cancer drugs. This compound has also been shown to be well-tolerated in preclinical studies, with a favorable safety profile.

Propriétés

Formule moléculaire

C21H20N2O4

Poids moléculaire

364.4 g/mol

Nom IUPAC

N-[3-[(4-propan-2-yloxybenzoyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C21H20N2O4/c1-14(2)27-18-10-8-15(9-11-18)20(24)22-16-5-3-6-17(13-16)23-21(25)19-7-4-12-26-19/h3-14H,1-2H3,(H,22,24)(H,23,25)

Clé InChI

HVPCOUPUIVQTNX-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3

SMILES canonique

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.